Cas no 1261629-97-3 (5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid)

5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
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- 5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid
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- インチ: 1S/C14H10F3NO2/c15-14(16,17)12-4-2-1-3-11(12)10-5-9(6-13(19)20)7-18-8-10/h1-5,7-8H,6H2,(H,19,20)
- InChIKey: IMHMOGMAWNJZBG-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=CC=1C1C=NC=C(CC(=O)O)C=1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 346
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 50.2
5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013008962-1g |
5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid |
1261629-97-3 | 97% | 1g |
$1549.60 | 2023-09-03 | |
Alichem | A013008962-250mg |
5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid |
1261629-97-3 | 97% | 250mg |
$470.40 | 2023-09-03 | |
Alichem | A013008962-500mg |
5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid |
1261629-97-3 | 97% | 500mg |
$823.15 | 2023-09-03 |
5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acidに関する追加情報
Introduction to 5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid (CAS No: 1261629-97-3)
5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid, identified by the CAS number 1261629-97-3, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group and a phenyl ring in its molecular structure contributes to its unique chemical properties, making it a valuable scaffold for drug discovery and development.
The molecular structure of 5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid consists of a pyridine core substituted with a phenyl ring at the 2-position and an acetic acid moiety at the 3-position. The introduction of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which are crucial factors in pharmaceutical design. This modification also influences the electronic properties of the molecule, affecting its interactions with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives, particularly those incorporating fluorinated aromatic rings. The combination of the pyridine and phenyl moieties provides a versatile platform for designing molecules with enhanced binding affinity and selectivity. 5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid has been studied for its potential role in various therapeutic areas, including oncology, inflammation, and central nervous system disorders.
One of the most compelling aspects of 5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid is its ability to modulate key biological pathways. For instance, research has indicated that this compound may interact with enzymes and receptors involved in cancer progression. The trifluoromethyl group plays a pivotal role in stabilizing the molecule's conformation, thereby enhancing its binding to target proteins. This interaction can lead to inhibitory effects on pathways such as signal transduction and cell proliferation.
The acetic acid moiety in the structure also contributes to the compound's pharmacological profile. Acetic acid derivatives are well-known for their ability to act as prodrugs or modulators of metabolic pathways. In the case of 5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid, this functional group may facilitate absorption and distribution within the body, while also influencing its metabolic fate.
Evidence from preclinical studies suggests that 5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid exhibits promising activity in models of inflammation and pain. The compound's ability to interact with inflammatory mediators and pain-signaling pathways makes it a candidate for developing novel therapeutics. Furthermore, its structural features may allow it to cross the blood-brain barrier, opening up possibilities for treating central nervous system disorders.
The synthesis of 5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are commonly used in its preparation. These synthetic approaches highlight the compound's complexity and the expertise required for its production.
The chemical properties of 5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid, including its solubility, stability, and reactivity, have been thoroughly characterized. These properties are essential for understanding how the compound behaves in different environments, both in vitro and in vivo. Detailed physicochemical studies provide insights into its potential applications and limitations in drug development.
The pharmacokinetics of 5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid have been investigated to assess its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). These studies are critical for determining optimal dosing regimens and evaluating potential side effects. The compound's metabolic profile has revealed that it undergoes biotransformation via multiple pathways, which may influence its overall efficacy and safety profile.
In conclusion, 5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid, with its CAS number 1261629-97-3, represents a fascinating area of research within pharmaceutical chemistry. Its unique structural features make it a promising candidate for further exploration in drug discovery. As our understanding of biological mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapies for various diseases.
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